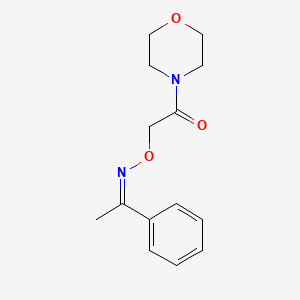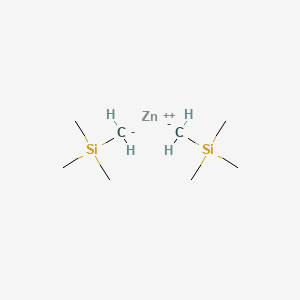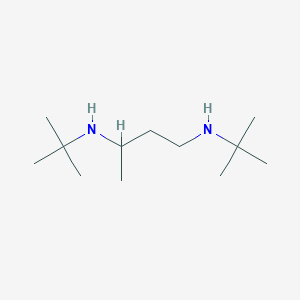
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at the 1 and 3 positions of a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butylbutane-1,3-diamine typically involves the reaction of tert-butylamine with a suitable butane derivative. One common method is the reductive amination of 1,3-dibromobutane with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of N1,N~3~-Di-tert-butylbutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of N1,N~3~-Di-tert-butylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. This can lead to the inhibition of enzyme activity or the stabilization of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Di-tert-butylethylenediamine
- N,N’-Di-tert-butyl-1,2-diaminoethane
- N,N’-Di-tert-butyl-1,4-diaminobutane
Uniqueness
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring selective binding or stabilization of molecular targets .
Propiedades
Número CAS |
37935-09-4 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
1-N,3-N-ditert-butylbutane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(14-12(5,6)7)8-9-13-11(2,3)4/h10,13-14H,8-9H2,1-7H3 |
Clave InChI |
PJCDFRWDMRCWFF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC(C)(C)C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


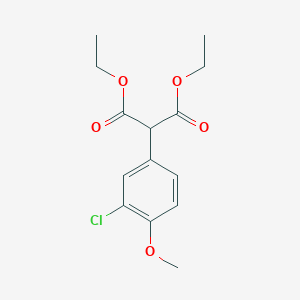
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
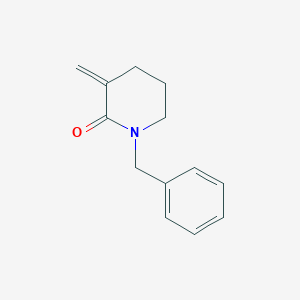
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
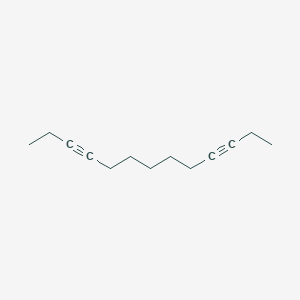
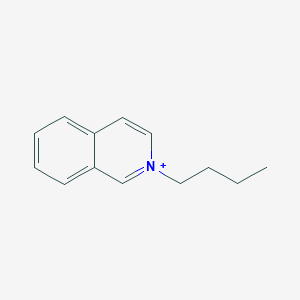
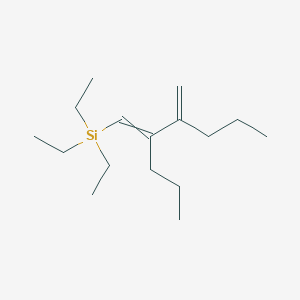
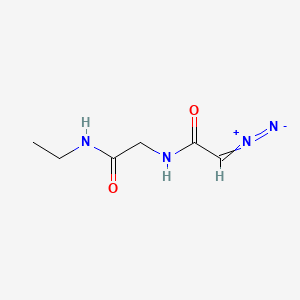


![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
